molecular formula C44H68N12O11S2 B12703200 Oxytocin, mephe(2)- CAS No. 3714-57-6

Oxytocin, mephe(2)-

Cat. No.: B12703200
CAS No.: 3714-57-6
M. Wt: 1005.2 g/mol
InChI Key: PLYQQCAFJFDQET-MUPTULDRSA-N
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Description

Oxytocin, mephe(2)- is a synthetic analog of oxytocin, a neuropeptide hormone that plays a crucial role in social bonding, childbirth, and lactation. Oxytocin is synthesized in the hypothalamus and released by the posterior pituitary gland. The analog oxytocin, mephe(2)-, is designed to mimic the effects of natural oxytocin with potential modifications to enhance its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxytocin, mephe(2)- involves several steps, including the formation of peptide bonds and the introduction of specific functional groups. One common method involves the use of solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of oxytocin, mephe(2)- often involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is then lyophilized to obtain a stable powder form. The process may also include steps to ensure the correct folding of the peptide and the formation of disulfide bridges, which are crucial for the biological activity of oxytocin analogs .

Chemical Reactions Analysis

Types of Reactions

Oxytocin, mephe(2)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities, such as enhanced receptor binding affinity or increased resistance to enzymatic degradation .

Scientific Research Applications

Oxytocin, mephe(2)- has a wide range of scientific research applications:

Mechanism of Action

Oxytocin, mephe(2)- exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors located in various tissues, including the uterus, mammary glands, and brain. Upon binding, the receptor activates intracellular signaling pathways that increase calcium levels, leading to muscle contraction and other physiological responses. The compound also modulates the release of neurotransmitters, influencing social and emotional behaviors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxytocin, mephe(2)- is unique due to its specific modifications, which may enhance its stability, receptor selectivity, and therapeutic potential compared to natural oxytocin and other analogs. These modifications can lead to improved pharmacokinetic properties and reduced side effects, making it a promising candidate for various clinical applications .

Properties

CAS No.

3714-57-6

Molecular Formula

C44H68N12O11S2

Molecular Weight

1005.2 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-methylphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C44H68N12O11S2/c1-6-24(5)36-43(66)50-27(13-14-33(46)57)39(62)52-30(18-34(47)58)40(63)54-31(21-69-68-20-26(45)37(60)51-29(41(64)55-36)17-25-11-9-23(4)10-12-25)44(67)56-15-7-8-32(56)42(65)53-28(16-22(2)3)38(61)49-19-35(48)59/h9-12,22,24,26-32,36H,6-8,13-21,45H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,66)(H,51,60)(H,52,62)(H,53,65)(H,54,63)(H,55,64)/t24-,26-,27-,28-,29-,30-,31-,32-,36?/m0/s1

InChI Key

PLYQQCAFJFDQET-MUPTULDRSA-N

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)C)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)C)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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